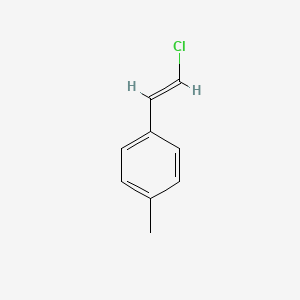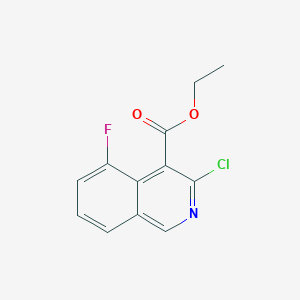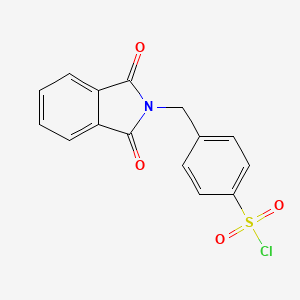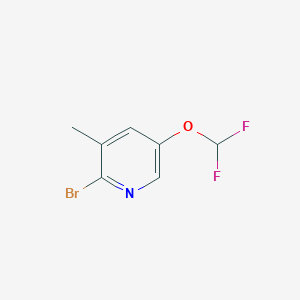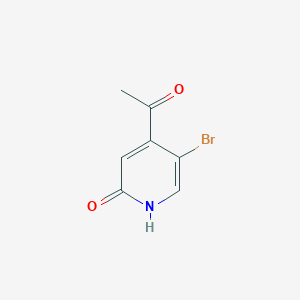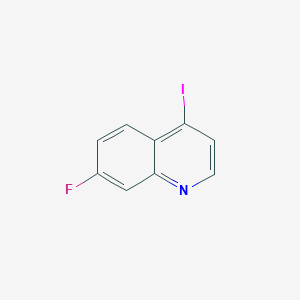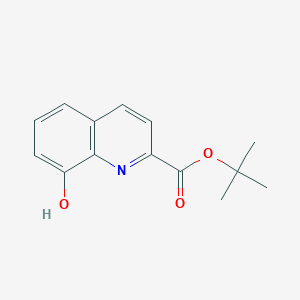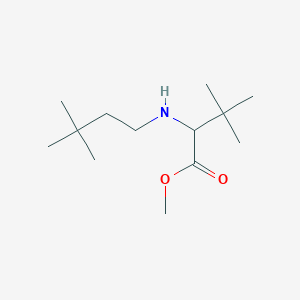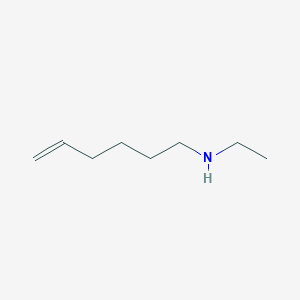
Ethyl(hex-5-en-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(hex-5-en-1-yl)amine: is an organic compound that belongs to the class of amines It consists of an ethyl group attached to a hex-5-en-1-yl chain, which in turn is bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Amines: One common method to synthesize ethyl(hex-5-en-1-yl)amine involves the alkylation of hex-5-en-1-amine with ethyl halides under basic conditions. This reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl halide to form the desired product.
Reductive Amination: Another method involves the reductive amination of hex-5-en-1-al with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl(hex-5-en-1-yl)amine can undergo oxidation reactions, particularly at the alkene moiety. Common oxidizing agents include potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium or platinum catalyst to yield the corresponding saturated amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products:
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Saturated amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
Chemistry: Ethyl(hex-5-en-1-yl)amine is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of amines on cellular processes. It may serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable component in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl(hex-5-en-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The alkene moiety may also participate in reactions that modify the compound’s biological activity.
Comparison with Similar Compounds
Hex-5-en-1-amine: Similar structure but lacks the ethyl group.
Ethylamine: Contains the ethyl group but lacks the hex-5-en-1-yl chain.
Hexylamine: Saturated version of hex-5-en-1-amine.
Uniqueness: Ethyl(hex-5-en-1-yl)amine is unique due to the presence of both an ethyl group and an unsaturated hex-5-en-1-yl chain. This combination imparts distinct chemical and physical properties, making it versatile for various applications in synthesis and research.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-ethylhex-5-en-1-amine |
InChI |
InChI=1S/C8H17N/c1-3-5-6-7-8-9-4-2/h3,9H,1,4-8H2,2H3 |
InChI Key |
CLUIVQIXTWWIEG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
